4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol
Description
4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol is a halogenated phenolic compound featuring a bromine atom at the para position of the benzene ring and a methylene-linked 3,4-difluoroaniline substituent at the ortho position. This structure combines electron-withdrawing (bromine, fluorine) and hydrogen-bonding (phenolic -OH, anilino -NH) groups, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-2-[(3,4-difluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMUWBJPUKMXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol typically involves the reaction of 4-bromophenol with 3,4-difluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in the formation of various substituted phenols .
Scientific Research Applications
4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs vary in halogenation patterns, substituent groups, and electronic effects. Below is a detailed comparison based on molecular properties, synthesis, and functional implications.
2.1. Key Structural Analogs and Properties
*Estimated based on analogs.
2.2. Impact of Substituents on Properties
- Halogenation: Bromine increases molecular weight and lipophilicity (higher XLogP³). For example, dibromination () raises molecular weight to 375.03 vs. 296.10 for mono-bromo analogs (). Fluorine atoms enhance electronegativity and metabolic stability. The 3,4-difluoroaniline group in the target compound likely improves binding affinity in biological systems compared to mono-fluoro analogs .
- Polar vs. Chloro () and trifluoromethyl () substituents elevate LogP, enhancing membrane permeability but reducing solubility.
Steric Effects :
- Bulky groups like isopropyl () introduce steric hindrance, which may affect molecular packing in crystals or binding to biological targets.
Biological Activity
4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol is a synthetic organic compound with potential applications in biological and medicinal chemistry. Its unique structure, characterized by the presence of bromine and difluoroaniline groups, suggests various biological activities that merit investigation. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on existing research.
- Molecular Formula : C13H10BrF2NO
- Molecular Weight : 314.13 g/mol
- CAS Number : 864422-19-5
The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It modulates various biochemical pathways, leading to diverse biological effects. The exact mechanism remains under investigation, but preliminary studies indicate that it may act as an inhibitor or modulator of certain enzyme activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. Its efficacy varies depending on concentration and exposure time.
- Antitumor Activity : In vitro studies have shown that the compound may inhibit the proliferation of certain cancer cell lines. The underlying mechanism could involve apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- In Vitro Cancer Cell Proliferation Study : Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a 40% reduction in cell viability after 48 hours, suggesting potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The reaction is initiated using 4-bromophenol and 3,4-difluoroaniline.
- Reaction Conditions : The synthesis is carried out under controlled temperature and pressure conditions to optimize yield and purity.
- Catalysts : Suitable catalysts may be employed to facilitate the reaction while minimizing by-products.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted when compared to similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-2-(3,5-dichloroanilino)methyl]benzenol | Structure | Moderate antimicrobial activity |
| 4-Bromo-2-(4-trifluoromethoxyanilino)methyl]benzenol | Structure | High cytotoxicity in cancer cells |
| 4-Bromo-2-(4-chloroanilino)methyl]benzenol | Structure | Low enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
